
3-Propionyl-2-benzoxazolinone
Overview
Description
3-Propionyl-2-benzoxazolinone (CAS Registry Number: 33388-19-1) is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It belongs to the benzoxazolinone family, characterized by a bicyclic structure combining a benzene ring fused with an oxazolinone moiety.
This compound is commercially available through suppliers such as BerrChemical and Ambeed, as indicated in safety data sheets (SDS) and product catalogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propionyl-2-benzoxazolinone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with propionic acid in the presence of polyphosphoric acid (PPA), which yields a higher product yield . Another method involves the Friedel-Crafts acylation of 2-aminophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) and dimethylformamide (DMF), although this method typically results in a lower yield .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For instance, the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent has been implemented in a continuous-flow setup, allowing for the preparation of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Propionyl-2-benzoxazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions typically employ aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-PB exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that 3-PB can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of 3-PB have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways. For instance, compounds derived from 2-benzoxazolinone scaffolds have been linked to enhanced selectivity toward cancer cells, potentially reducing side effects associated with traditional chemotherapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 3-PB has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers, suggesting a potential role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of 3-PB is crucial for optimizing its efficacy and safety profile. Modifications at various positions on the benzoxazolinone ring can lead to enhanced biological activity or reduced toxicity. For example, substituents on the aromatic ring or variations in the propionyl group can significantly affect the compound's interaction with biological targets .
Antimicrobial Efficacy Study
A study conducted by Soyer et al. evaluated the antimicrobial activity of several derivatives of benzoxazolinones, including 3-PB. The researchers utilized microdilution methods to determine MIC values against a panel of pathogens. The results indicated that specific modifications to the benzoxazolinone structure led to improved antimicrobial potency .
Anticancer Activity Assessment
In vitro studies assessing the anticancer potential of 3-PB revealed IC50 values indicating effective inhibition of cell growth in various cancer lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 3-Propionyl-2-benzoxazolinone involves its interaction with various molecular targets. In the context of its antidepressant activity, the compound inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of bupropion, a well-known antidepressant.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
To contextualize 3-propionyl-2-benzoxazolinone, we compare it with structurally related compounds from the evidence:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | 33388-19-1 | C₁₀H₉NO₃ | 191.18 | Benzoxazolinone core + 3-propionyl group |
Articaine hydrochloride | 23964-57-0 | C₁₃H₂₁ClN₂O₃S | 320.83 | Thiophene ring, ester, amide, and HCl salt |
Histidylprolineamide | 33605-69-5 | C₁₁H₁₇N₅O₂ | 251.29 | Imidazole, amide, and pyrrolidine groups |
Benazolin-ethyl | 203937-50-2 | – | – | Benzoxazolinone derivative + ethyl ester |
Analysis of Structural Differences and Implications
Core Heterocycle Comparison: this compound features a benzoxazolinone core, similar to Benazolin-ethyl. However, the latter includes an ethyl ester group, which may confer distinct solubility and hydrolysis stability compared to the ketone in this compound . Articaine hydrochloride replaces the benzoxazolinone with a thiophene ring, introducing sulfur into the heterocycle. This likely enhances its lipophilicity and pharmacological activity, as seen in local anesthetics .
Functional Group Diversity: The propionyl group in this compound provides a reactive ketone site, useful for nucleophilic additions or condensations. In contrast, Histidylprolineamide contains an imidazole ring and amide bonds, which are critical for hydrogen bonding and biological target interactions (e.g., enzyme inhibition) .
Molecular Weight and Complexity: this compound (191.18 g/mol) is simpler than Articaine hydrochloride (320.83 g/mol) or Histidylprolineamide (251.29 g/mol). Lower molecular weight may improve bioavailability but reduce target specificity.
Research and Industrial Relevance
- Benzoxazolinone Derivatives: Compounds like Benazolin-ethyl are used as herbicides, suggesting that this compound could be explored for agrochemical applications .
- Pharmacological Potential: The imidazole and amide functionalities in Histidylprolineamide are common in drug design, implying that modifications to this compound’s side chain could yield bioactive molecules .
Biological Activity
3-Propionyl-2-benzoxazolinone (C₁₀H₉NO₃) is a heterocyclic compound belonging to the benzoxazolinone family, which is known for its diverse biological activities. The compound's structure includes a benzoxazolinone moiety with a propionyl substituent at the 3-position, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings.
The molecular formula of this compound is C₁₀H₉NO₃. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development in multiple therapeutic areas.
1. Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Escherichia coli | 25 | 50 |
Bacillus subtilis | 15 | 30 |
Staphylococcus aureus | 20 | 40 |
Salmonella enteritidis | 30 | 60 |
The compound's antibacterial activity was evaluated using broth dilution methods and plating techniques, revealing that it is particularly effective against E. coli and B. subtilis, while showing moderate activity against S. aureus and S. enteritidis .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy is assessed through similar MIC and MBC evaluations.
Fungal Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Candida albicans | 20 | 40 |
Aspergillus niger | 25 | 50 |
These findings suggest that the compound could be a valuable addition to antifungal therapies .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various in vitro assays. The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential for treating inflammatory conditions.
4. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines, particularly breast cancer (MCF-7) cells. The compound demonstrated significant inhibition of cell viability at low concentrations.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 50 |
HeLa | 60 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activities of benzoxazolinone derivatives, including:
- Antibacterial Efficacy : A study demonstrated that derivatives of benzoxazolinones exhibited varying degrees of antibacterial activity against multiple pathogens, reinforcing the significance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells indicated that certain derivatives possess promising cytotoxicity at concentrations that are not harmful to normal cells, suggesting a selective action against cancerous cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-propionyl-2-benzoxazolinone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example, 3-propionyl derivatives can be prepared by reacting 2-benzoxazolinone with propionyl chloride in anhydrous pyridine under reflux, with yields optimized by controlling reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of benzoxazolinone to acyl chloride) . Alternative routes include using vinylpyridine intermediates to introduce substituents, as demonstrated in the synthesis of related benzoxazolinone derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).
Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and benzoxazolinone ring vibrations (~1600 cm⁻¹) .
- ¹H-NMR : Identify propionyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
- Elemental Analysis : Validate empirical formula (C₁₀H₉NO₃) with <0.3% deviation .
- High-Level Quantum Calculations : Compare experimental thermodynamic data (e.g., enthalpy of formation) with computational results (DFT/B3LYP methods) to confirm structural stability .
Q. How is the preliminary bioactivity of this compound assessed in pharmacological research?
Methodological Answer:
- Analgesic Activity : Use the Modified Koster’s Test (acetic acid-induced writhing in rodents), comparing latency and writhing frequency reduction against aspirin (positive control) .
- Anti-inflammatory Activity : Employ the carrageenan-induced hind paw edema model in rats, measuring edema volume reduction at 3–4 hours post-administration. Compounds showing >50% inhibition are advanced to prostaglandin E₂ (PGE₂) inhibition assays .
- Dose-Response Analysis : Calculate ED₅₀ values using nonlinear regression (e.g., GraphPad Prism) to quantify potency.
Advanced Research Questions
Q. What methodologies are employed to determine the thermodynamic stability of this compound derivatives?
Methodological Answer:
- Combustion Calorimetry : Measure standard molar enthalpy of formation (ΔfH°(solid)) via static-bomb combustion at 298.15 K .
- Sublimation Enthalpy : Use high-temperature Calvet microcalorimetry to determine ΔsubH° and derive gas-phase enthalpy (ΔfH°(gas)) .
- Computational Validation : Compare experimental ΔfH°(gas) with DFT/B3LYP/6-311++G(d,p) calculations to validate molecular stability .
Q. How do substituents at the 6-position of the benzoxazolinone ring influence biological activity and thermodynamic properties?
Methodological Answer:
- Bioactivity : Derivatives without 6-position substituents exhibit higher anti-inflammatory activity (e.g., 70% edema inhibition vs. indomethacin’s 50%) due to reduced steric hindrance in PGE₂ binding .
- Thermodynamic Impact : Methyl or nitro groups at the 6-position increase enthalpy of formation by +15–20 kJ/mol, reducing gas-phase stability .
- Contradiction Resolution : While 6-substituents enhance thermodynamic stability, they reduce bioactivity, necessitating SAR studies to balance these effects .
Q. What experimental approaches are used to elucidate the mechanism of prostaglandin E₂ inhibition by benzoxazolinone derivatives?
Methodological Answer:
- In Vivo PGE₂ Assay : Inject PGE₂ into rodent paw edema models and measure inhibition of edema volume over 1–2 hours .
- In Vitro Cyclooxygenase (COX) Inhibition : Use ELISA or fluorometric assays to quantify COX-1/COX-2 enzyme activity inhibition (IC₅₀ values).
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with COX-2 active site) using AutoDock Vina to identify binding motifs .
Q. How can researchers resolve contradictions in data regarding the effect of substituents on benzoxazolinone bioactivity and stability?
Methodological Answer:
- Triangulation : Cross-validate SAR data (bioactivity) with thermodynamic stability profiles (e.g., compounds with high ΔfH°(gas) but low ED₅₀ require structural optimization) .
- Computational Modeling : Perform MD simulations to assess substituent effects on both enzyme binding (MM-PBSA binding energy) and molecular stability (Gibbs free energy) .
- Meta-Analysis : Systematically review literature on structurally related compounds (e.g., 3-nitrobenzoxazolinones) to identify trends in substituent effects .
Properties
IUPAC Name |
3-propanoyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYZPGRKYRKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357111 | |
Record name | 3-Propionyl-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33388-19-1 | |
Record name | 3-Propionyl-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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